

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Carlinoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carlinoside, a naturally occurring flavone C-glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties, including its role as a hepatoprotective agent. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of **Carlinoside**. It includes a detailed presentation of its structural features, quantitative physicochemical data, methodologies for its isolation and structural elucidation, and an examination of its interaction with the Nrf2 signaling pathway. This document is intended to serve as a core resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Stereochemistry

Carlinoside is a C-glycosyl compound, specifically a derivative of the flavone luteolin. Its structure is characterized by a luteolin aglycone C-glycosidically linked to two sugar moieties: a β -D-glucopyranosyl group at position 6 and an α -L-arabinopyranosyl group at position 8.[1][2] The systematic IUPAC name for **Carlinoside** is 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one. The absolute configuration of the stereocenters in the sugar moieties is critical for its biological activity and is precisely defined by this nomenclature.

The chemical structure and stereochemistry are unambiguously represented by the following identifiers:

Molecular Formula: C₂₆H₂₈O₁₅[3]

Molecular Weight: 580.49 g/mol

- SMILES: C1--INVALID-LINK--C2=C3C(=C(C(=C2O)[C@H]4--INVALID-LINK--C0)O)O)O)O(=O)C=C(O3)C5=CC(=C(C=C5)O)O)O)O">C@@HO[3]
- InChlKey: XBGYTZHKGMCEGE-VYUBKLCTSA-N[3]

Figure 1: Structural components of Carlinoside.

Quantitative Physicochemical Data

Precise quantitative data is paramount for the identification and characterization of **Carlinoside**. The following tables summarize key spectroscopic and physical properties.

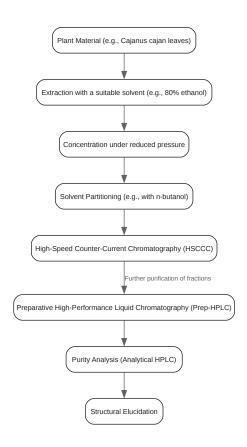
Table 1: Spectroscopic Data

Parameter	Value	Reference
¹H NMR	Data not available in searched literature.	
¹³ C NMR	Data not available in searched literature.	
Mass Spectrometry	Predicted [M+H]+: 581.15008 m/z	[3]
Predicted [M+Na]+: 603.13202 m/z	[3]	
Predicted [M-H] ⁻ : 579.13552 m/z	[3]	

Table 2: Physical Properties

Parameter	Value	Reference
Optical Rotation	Data not available in searched literature.	

Note: The lack of publicly available, detailed NMR and specific rotation data highlights a gap in the current literature for **Carlinoside**.


Experimental Protocols

The isolation, purification, and structural elucidation of **Carlinoside** are critical for obtaining pure samples for research and development. The following sections outline the general methodologies employed.

Isolation and Purification

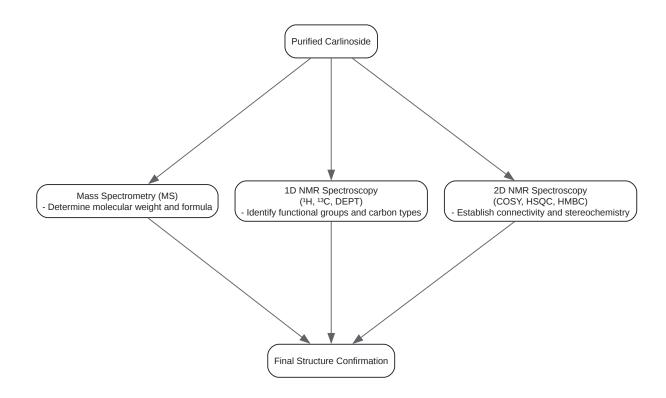
Carlinoside is typically isolated from plant sources, such as Cajanus cajan (pigeon pea).[4] A general workflow for its isolation and purification is presented below.

Click to download full resolution via product page

Figure 2: General workflow for the isolation and purification of **Carlinoside**.

Detailed Methodologies:

- Extraction: The dried and powdered plant material is extracted with a polar solvent, typically an aqueous alcohol solution (e.g., 80% ethanol), often using reflux for several hours to ensure exhaustive extraction.[5]
- Concentration: The resulting extract is concentrated under reduced pressure to remove the solvent.
- Solvent Partitioning: The concentrated extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. For a moderately polar compound like Carlinoside, partitioning between water and a more polar organic solvent like n-butanol is common.



- · Chromatographic Separation:
 - High-Speed Counter-Current Chromatography (HSCCC): This technique is often used for the initial fractionation of the crude extract, separating compounds based on their partition coefficients between two immiscible liquid phases.[5]
 - Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions enriched with Carlinoside from HSCCC are further purified using preparative HPLC, typically on a reversed-phase column (e.g., C18) with a gradient elution of methanol or acetonitrile in water.[4][5]
- Purity Assessment: The purity of the isolated **Carlinoside** is confirmed using analytical HPLC, where it should appear as a single, sharp peak.[4]

Structural Elucidation

The definitive structure of the isolated **Carlinoside** is determined using a combination of spectroscopic techniques.

Click to download full resolution via product page

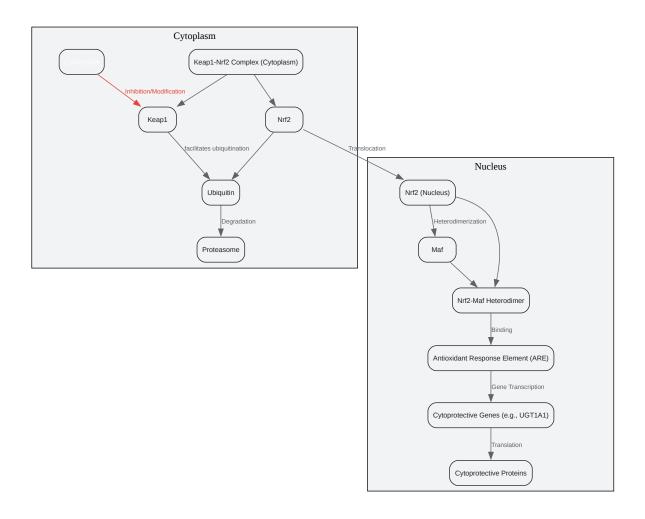
Figure 3: Workflow for the structural elucidation of **Carlinoside**.

Detailed Methodologies:

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine
 the exact mass of the molecule, which in turn allows for the determination of its molecular
 formula.[3]
- 1D Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Provides information about the number and chemical environment of the protons in the molecule.
 - ¹³C NMR and DEPT: Reveals the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).

- 2D Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish spin systems within the molecule.[2]
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[2]
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different fragments of the molecule and determining the points of glycosylation.[2]

By piecing together the information from these spectroscopic techniques, the complete chemical structure and relative stereochemistry of **Carlinoside** can be unequivocally determined.


Signaling Pathway Interaction: The Nrf2 Pathway

Carlinoside has been reported to exert a hepatoprotective effect by reducing hepatic bilirubin accumulation through the stimulation of bilirubin-UGT activity via Nrf2 gene expression.[6] The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a key regulator of cellular defense against oxidative stress.

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to inducers, such as certain natural products, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, including those encoding for phase II detoxification enzymes and antioxidant proteins.

While the precise molecular interaction of **Carlinoside** with the Keap1-Nrf2 system is not fully elucidated in the available literature, it is hypothesized that **Carlinoside**, like other phenolic compounds, may interact with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.

Click to download full resolution via product page

Figure 4: Proposed mechanism of Carlinoside-induced Nrf2 signaling pathway activation.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, stereochemistry, and known biological interactions of **Carlinoside**. While its fundamental structure is well-established, there is a clear need for further research to fully characterize its physicochemical properties, particularly comprehensive NMR data and its specific optical rotation. Furthermore, detailed mechanistic studies are required to fully elucidate the molecular interactions of **Carlinoside** within the Nrf2 signaling pathway. The information presented herein

serves as a foundational resource for scientists and researchers, aiming to facilitate further investigation and potential development of **Carlinoside** as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. cosy hsqc hmbc: Topics by Science.gov [science.gov]
- 2. ajmrhs.com [ajmrhs.com]
- 3. ecommons.cornell.edu [ecommons.cornell.edu]
- 4. researchgate.net [researchgate.net]
- 5. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Utility of coupled-HSQC experiments in the intact structural elucidation of three complex saponins from Blighia sapida PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Carlinoside]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668447#chemical-structure-and-stereochemistry-of-carlinoside]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com